N-propan-2-ylcyclopentanecarboxamide
Description
N-propan-2-ylcyclopentanecarboxamide is a carboxamide derivative featuring a cyclopentane ring substituted with a propan-2-yl (isopropyl) group at the amide nitrogen. Its molecular formula is $ C9H{17}NO $, with a molecular weight of 169.24 g/mol. The compound’s structure combines a lipophilic cyclopentane moiety with a polar carboxamide group, conferring balanced solubility properties.
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
N-propan-2-ylcyclopentanecarboxamide |
InChI |
InChI=1S/C9H17NO/c1-7(2)10-9(11)8-5-3-4-6-8/h7-8H,3-6H2,1-2H3,(H,10,11) |
InChI Key |
QOCIULCFKZTCTC-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)C1CCCC1 |
Canonical SMILES |
CC(C)NC(=O)C1CCCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-propan-2-ylcyclopentanecarboxamide are contrasted below with three related compounds from . Key comparison parameters include molecular complexity, functional groups, and predicted physicochemical properties.
Structural and Functional Group Analysis
| Compound Name (IUPAC) | Core Structure & Functional Groups |
|---|---|
| This compound | Cyclopentane backbone; carboxamide with isopropyl substituent. |
| N-(2,5-dimethoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide | Acetamide with sulfanyl-linked dimethylpyrimidine and dimethoxyphenyl groups. |
| N-[3-[2-(2,5-dimethylphenyl)-1,3-dioxoisoindol-5-yl]oxyphenyl]acetamide | Acetamide with dioxoisoindole and dimethylphenyl-substituted aryl ether. |
| N-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide | Thiazolidinone core with furan, sulfanylidene, and pyridine-carboxamide groups. |
Physicochemical Properties (Predicted)
| Compound | Molecular Weight (g/mol) | Predicted LogP<sup>a</sup> | Key Polarity Influencers |
|---|---|---|---|
| This compound | 169.24 | 1.5 | Amide, alkyl groups |
| N-(2,5-dimethoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide | 375.47 | 2.8 | Methoxy, sulfanyl, pyrimidine |
| N-[3-[2-(2,5-dimethylphenyl)-1,3-dioxoisoindol-5-yl]oxyphenyl]acetamide | 456.49 | 3.2 | Dioxoisoindole, aryl ether |
| N-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide | 387.46 | 1.8 | Thiazolidinone, furan, sulfanylidene |
<sup>a</sup> LogP values estimated via fragment-based methods (e.g., Crippen’s method).
Table 1: Comparative Overview of Key Attributes
| Attribute | This compound | Compound 2 | Compound 3 | Compound 4 |
|---|---|---|---|---|
| Molecular Complexity | Low | Moderate | High | Moderate |
| Aromatic Systems | 0 | 2 (phenyl, pyrimidine) | 3 (phenyl, isoindole) | 2 (furan, pyridine) |
| Synthetic Accessibility | High | Moderate | Low | Moderate |
| Bioactivity Potential | Limited | Enzyme inhibition | Unknown | Antidiabetic/antimicrobial |
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